molecular formula C11H8O3 B101515 6-Hydroxy-2-naphthoic acid CAS No. 16712-64-4

6-Hydroxy-2-naphthoic acid

Cat. No. B101515
CAS RN: 16712-64-4
M. Wt: 188.18 g/mol
InChI Key: KAUQJMHLAFIZDU-UHFFFAOYSA-N
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Patent
US04345094

Procedure details

The procedure of Example 1 is followed in every detail except that a mixture of 2-hydroxynaphthalene (83 grams; 0.576 mole), 45% potassium hydroxide (69.7 grams; 0.559 mole), and potassium carbonate (20 grams; 0.145 mole) is employed initially, the dehydrated reaction mixture is heated under 60 psi of carbon dioxide for 10 hours, and the aqueous phase is washed twice with 100-ml portions of isopropylnaphthalene at 85°-95° C. There is obtained 25.5 grams of 6-hydroxy-2-naphthoic acid (48.1% of theoretical), and 4.6 grams of 3-hydroxy-2-naphthoic acid.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[OH-].[K+].[C:14](=O)([O-:16])[O-:15].[K+].[K+].[C:20](=[O:22])=[O:21]>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:14]([OH:16])=[O:15])[CH:6]=[CH:5]2.[OH:1][C:2]1[C:11]([C:20]([OH:22])=[O:21])=[CH:10][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1
Name
Quantity
69.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the aqueous phase is washed twice with 100-ml portions of isopropylnaphthalene at 85°-95° C

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 48.1%
Name
Type
product
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04345094

Procedure details

The procedure of Example 1 is followed in every detail except that a mixture of 2-hydroxynaphthalene (83 grams; 0.576 mole), 45% potassium hydroxide (69.7 grams; 0.559 mole), and potassium carbonate (20 grams; 0.145 mole) is employed initially, the dehydrated reaction mixture is heated under 60 psi of carbon dioxide for 10 hours, and the aqueous phase is washed twice with 100-ml portions of isopropylnaphthalene at 85°-95° C. There is obtained 25.5 grams of 6-hydroxy-2-naphthoic acid (48.1% of theoretical), and 4.6 grams of 3-hydroxy-2-naphthoic acid.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[OH-].[K+].[C:14](=O)([O-:16])[O-:15].[K+].[K+].[C:20](=[O:22])=[O:21]>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:14]([OH:16])=[O:15])[CH:6]=[CH:5]2.[OH:1][C:2]1[C:11]([C:20]([OH:22])=[O:21])=[CH:10][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1
Name
Quantity
69.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the aqueous phase is washed twice with 100-ml portions of isopropylnaphthalene at 85°-95° C

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 48.1%
Name
Type
product
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.